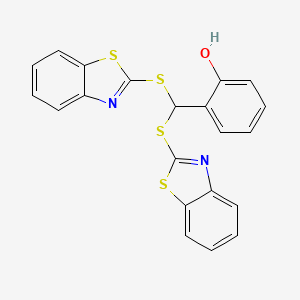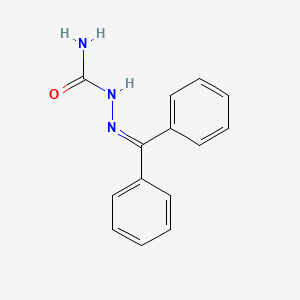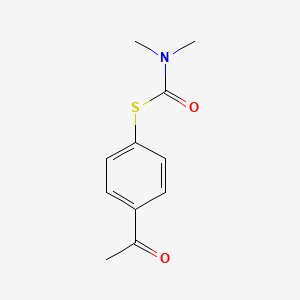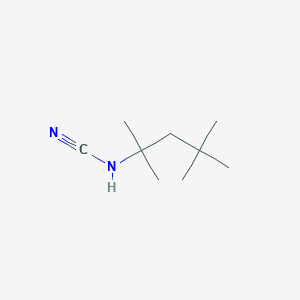
4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide is a synthetic organic compound known for its vibrant color and potential applications in various fields. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in textile, food, and cosmetic industries due to their bright and diverse color range.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,5-dichloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 2-ethoxy-3-hydroxynaphthalene-2-carboxamide under alkaline conditions to yield the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学研究应用
4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the cosmetic industry for coloring products.
作用机制
The mechanism of action of 4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with molecular targets through the azo group. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. In biological systems, the compound’s ability to bind to metal ions can influence enzymatic activities and cellular processes.
相似化合物的比较
Similar Compounds
- 4-((2,4-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
- 4-((2,5-Dichlorophenyl)azo)-N-(2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
- 4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxybenzamide
Uniqueness
4-((2,5-Dichlorophenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. The presence of both chloro and ethoxy groups enhances its solubility and stability, making it suitable for various applications compared to its analogs.
属性
CAS 编号 |
6358-48-1 |
|---|---|
分子式 |
C25H19Cl2N3O3 |
分子量 |
480.3 g/mol |
IUPAC 名称 |
4-[(2,5-dichlorophenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H19Cl2N3O3/c1-2-33-22-10-6-5-9-20(22)28-25(32)18-13-15-7-3-4-8-17(15)23(24(18)31)30-29-21-14-16(26)11-12-19(21)27/h3-14,31H,2H2,1H3,(H,28,32) |
InChI 键 |
UVVPXDIKEOWIMC-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















